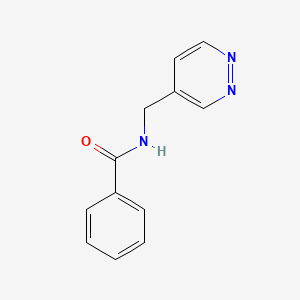

N-(Pyridazin-4-ylmethyl)benzamide

Descripción general

Descripción

N-(Pyridazin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(Pyridazin-4-ylmethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide functional group linked to a pyridazin-4-ylmethyl moiety. Its molecular formula is CHNO, and it is characterized by the following structural features:

- Aromatic Rings : Contribute to the compound's lipophilicity and potential for molecular interactions.

- Amide Group : Facilitates hydrogen bonding, enhancing biological interactions.

Antiviral Properties

Recent studies indicate that this compound may act as an inhibitor of viral proteases, particularly those involved in the replication of viruses like SARS-CoV-2. Molecular docking simulations have shown favorable interactions with active site residues in viral proteases, suggesting its potential as an antiviral agent.

Anti-inflammatory and Anticancer Activities

The compound has also been investigated for its anti-inflammatory and anticancer properties. Structural similarities with other bioactive molecules suggest that it may inhibit specific pathways involved in cancer cell proliferation. For instance, similar compounds have demonstrated effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Synthesis of this compound

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : Using appropriate precursors to create the pyridazine moiety.

- Amide Bond Formation : Reacting the pyridazine derivative with benzoyl chloride or a similar reagent to form the amide linkage.

- Purification : Employing techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Modifications on the benzamide or pyridazine rings can significantly alter potency and selectivity.

- Linker Variations : The introduction of different linkers between the aromatic systems can enhance binding affinity to target proteins.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(Pyridin-4-ylmethyl)benzamide | Contains a pyridine instead of pyridazine | Different biological activity profiles |

| 4-Acryloyl-N-(pyridazin-3-yl)benzamide | Features an acrylamide group | Investigated for anti-COVID properties |

| N-(4-Chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide | Contains a chlorophenyl moiety | Known for specific kinase inhibition |

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluating derivatives similar to this compound found that certain analogs exhibited IC values ranging from 1.03 to 2.59 μM against A549, HeLa, and MCF-7 cell lines, indicating significant anticancer potential .

- Molecular Docking Studies : Research utilizing molecular docking has revealed that modifications enhancing interactions with viral proteases could lead to more potent inhibitors, emphasizing the importance of structure optimization in drug design.

- In Vivo Studies : Further investigations into the in vivo efficacy of related compounds have shown promising results in tumor suppression, highlighting their potential therapeutic applications in oncology .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(Pyridazin-4-ylmethyl)benzamide has shown promise as a lead compound in the development of new pharmaceuticals, particularly those targeting viral infections and cancer. Its structural characteristics suggest possible interactions with specific enzymes and receptors involved in disease pathways.

Antiviral Properties

Research indicates that this compound could inhibit viral replication by targeting proteases critical for the life cycle of viruses like SARS-CoV-2. Molecular docking studies have demonstrated favorable interactions with active site residues in viral proteases, suggesting that modifications to enhance these interactions could lead to more potent inhibitors.

Anticancer Activity

The compound may also exhibit anticancer properties due to its structural similarities with known bioactive molecules. Several studies have reported that derivatives of benzamide can act as inhibitors of receptor tyrosine kinases (RTKs), which are significant in cancer therapy. The potential for this compound to inhibit specific kinases involved in tumor growth warrants further investigation .

Biological Studies

This compound can serve as a probe to study various biological pathways and mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in understanding disease mechanisms.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps that allow for the generation of high-purity compounds suitable for biological testing. The synthetic pathway can be modified to enhance biological activity or alter pharmacokinetic properties.

Synthetic Pathways

The synthesis generally includes:

- Formation of the pyridazine ring.

- Coupling with benzamide derivatives.

- Purification processes to isolate the desired compound.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

CNS Disorders

A study indicated that similar compounds could modulate metabotropic glutamate receptors, crucial in central nervous system signaling pathways. This suggests that this compound could have neuroprotective effects.

Cancer Research

Related benzamide derivatives have shown promise as RET kinase inhibitors, significant in cancer therapy. The structural similarities may indicate potential anti-cancer properties for this compound .

Propiedades

IUPAC Name |

N-(pyridazin-4-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(11-4-2-1-3-5-11)13-8-10-6-7-14-15-9-10/h1-7,9H,8H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFXWUQBHUPLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CN=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731361 | |

| Record name | N-[(Pyridazin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028615-71-5 | |

| Record name | N-[(Pyridazin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.